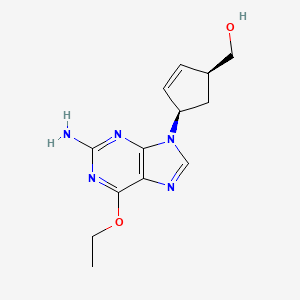
6-Ethoxy Abacavir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethoxy Abacavir is a complex organic compound with a unique structure that includes a purine base, an ethoxy group, and a cyclopentene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy Abacavir typically involves multiple steps, starting with the preparation of the purine base. The ethoxy group is introduced through an ethylation reaction, and the cyclopentene ring is formed via a cyclization reaction. The final step involves the introduction of the methanol group through a hydroxylation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-Ethoxy Abacavir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
科学研究应用
6-Ethoxy Abacavir has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Ethoxy Abacavir involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
6-Ethoxy Abacavir can be compared with other similar compounds, such as:
Adenosine: A naturally occurring purine nucleoside with similar structural features but different functional groups.
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group, lacking the purine base and ethoxy group.
Ethoxyadenine: A purine derivative with an ethoxy group, similar to the compound but without the cyclopentene ring.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.
属性
分子式 |
C13H17N5O2 |
|---|---|
分子量 |
275.31 g/mol |
IUPAC 名称 |
[(1S,4R)-4-(2-amino-6-ethoxypurin-9-yl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-12-10-11(16-13(14)17-12)18(7-15-10)9-4-3-8(5-9)6-19/h3-4,7-9,19H,2,5-6H2,1H3,(H2,14,16,17)/t8-,9+/m1/s1 |
InChI 键 |
ZLKMRESXTDSDID-BDAKNGLRSA-N |
手性 SMILES |
CCOC1=NC(=NC2=C1N=CN2[C@@H]3C[C@@H](C=C3)CO)N |
规范 SMILES |
CCOC1=NC(=NC2=C1N=CN2C3CC(C=C3)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















